(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Description
(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Biomonitoring and Health Surveillance
- Biomonitoring studies have utilized similar compounds for assessing exposure levels in specific populations. For instance, N-ethyl-2-pyrrolidone (NEP), a solvent used in the automobile industry, was monitored in varnishers' urine, reflecting occupational exposure and emphasizing the significance of monitoring workers' exposure to hazardous chemicals (Koslitz et al., 2014).
Analytical Techniques in Toxicology
- Advanced analytical techniques such as NMR spectroscopy and GC-MS have been employed to resolve complex toxicological cases, highlighting the importance of precise analytical tools in identifying and quantifying compounds in forensic science (Ameline et al., 2019).
Environmental Health Studies
- Studies have measured environmental exposure to various chemicals, including glycol ethers, in the general population. The investigation of metabolites in urine samples post-exposure, such as after cleaning activities, underlines the necessity of understanding environmental exposure to chemicals for public health policy formulation (Fromme et al., 2013).
properties
IUPAC Name |
(3aR,6aS)-5-[2-(3-methoxyphenoxy)ethyl]-2-thiophen-2-ylsulfonyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-26-13-4-2-5-14(10-13)27-8-7-21-18(22)15-11-20(12-16(15)19(21)23)29(24,25)17-6-3-9-28-17/h2-6,9-10,15-16H,7-8,11-12H2,1H3/t15-,16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZMBHITHEKKX-IYBDPMFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=O)C3CN(CC3C2=O)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCN2C(=O)[C@@H]3CN(C[C@@H]3C2=O)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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